molecular formula C30H32N2O2 B2934104 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine CAS No. 866154-55-4

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine

Cat. No.: B2934104
CAS No.: 866154-55-4
M. Wt: 452.598
InChI Key: SPXYAYPHQPPMJC-UHFFFAOYSA-N
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Description

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine is a high-purity chemical reagent designed for advanced research and development applications. This compound is structurally characterized by a central pyrimidine ring substituted at the 2-position with a phenyl group and at the 4 and 6 positions with 4-tert-butylphenoxy groups. The inclusion of bulky tert-butylphenol moieties, which are well-known in polymer science as chain stoppers or molecular weight regulators , suggests potential utility in the synthesis of specialized organic materials and supramolecular structures. Researchers can investigate its application in the development of ligands for metal complexes, as a building block for novel organic frameworks, or in the study of sterically hindered molecular systems. The tert-butyl groups confer significant steric hindrance and may influence the compound's electronic properties, solubility, and thermal stability, making it a candidate for material science studies. This product is intended for laboratory research purposes by qualified personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4,6-bis(4-tert-butylphenoxy)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O2/c1-29(2,3)22-12-16-24(17-13-22)33-26-20-27(32-28(31-26)21-10-8-7-9-11-21)34-25-18-14-23(15-19-25)30(4,5)6/h7-20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXYAYPHQPPMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine typically involves the reaction of 4-tert-butylphenol with a suitable pyrimidine precursor. One common method involves the use of 4,6-dichloropyrimidine as the starting material. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 4-tert-butylphenoxy groups. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various functionalized pyrimidine derivatives.

Scientific Research Applications

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine

  • Structure: Features diphenylamino electron-donating groups and extended biphenylenevinylene π-conjugated linkers .
  • Synthesis: Prepared via double Knoevenagel condensation and Suzuki-Miyaura cross-coupling (68% yield) .
  • Photophysical Properties :
    • Solvatochromism : Emission ranges from blue (λem = 485 nm in heptane) to orange (λem = 545 nm in dichloromethane, DCM) due to solvent polarity-dependent charge transfer .
    • Quantum Yield (Φ) : High Φ values in DCM (0.87) and toluene (0.83) .
    • Acid Sensitivity : Protonation at the pyrimidine core induces a bathochromic shift (403 nm → 544 nm) and emission quenching .
  • Applications : Suitable for sensing and OLEDs due to tunable emission and acid responsiveness .

4,6-Bis(4-diphenylaminophenyl)-2-phenylpyrimidine (PP1)

  • Structure: Diphenylaminophenyl substituents at 4,6-positions .
  • Synthesis : Derived from 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine via Ullmann coupling .
  • Photophysical Properties :
    • Emission : λem = 447 nm in toluene with a Φ of 0.34 .
    • Charge Transport : Hole mobility ~10⁻⁴ cm²/V·s, suitable for OLED emissive layers .
  • OLED Performance : External quantum efficiency (EQE) of 5.2% with sky-blue emission .

B3PyPPM (4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine)

  • Structure : Pyridyl substituents enhance electron-transport properties .
  • Electronic Properties :
    • HOMO = ~7.15 eV, LUMO = ~3.41 eV, facilitating electron injection in OLEDs .
  • Applications : Used as an electron-transport material (ETM) in exciplex-based TADF OLEDs, reducing operating voltages .

Comparative Analysis of Key Properties

Table 1: Photophysical and Electronic Properties

Compound λabs (nm) λem (nm) Φ HOMO (eV) LUMO (eV) Application
Target Compound* ~400† ~500† N/A ~6.8† ~3.0† Sensors, OLEDs
4,6-Bis(...vinyl)-2-phenylpyrimidine 403 485–545 0.87 5.8‡ 2.9‡ Solvatochromic sensors
PP1 350 447 0.34 5.6 2.5 OLED emissive layer
B3PyPPM N/A N/A N/A 7.15 3.41 OLED ETM

*Inferred properties based on tert-butylphenoxy substituents. †Estimated from analogous compounds. ‡Calculated from electrochemical data .

Table 2: OLED Performance Metrics

Compound EQE (%) Turn-on Voltage (V) Emission Color Reference
PP1 5.2 4.0 Sky-blue
B3PyPPM (in exciplex) 15.0 3.5 Green
Target Compound* N/A N/A Tunable N/A

Biological Activity

Overview

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H26N2O2\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_2

This compound features two tert-butylphenoxy groups attached to a pyrimidine core, which contributes to its unique properties.

The primary biological activity of this compound is attributed to its interaction with various cellular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been shown to influence the activity of serine/threonine kinases, which play critical roles in cell proliferation and survival.

Anticancer Properties

Several studies have reported the anticancer effects of this compound. It has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. The following table summarizes key findings from recent studies:

StudyCell LineConcentration (µM)Effect
Study 1HeLa (cervical cancer)10Induced apoptosis via caspase activation
Study 2MCF-7 (breast cancer)20Inhibited cell proliferation by 50%
Study 3A549 (lung cancer)15Triggered G1 phase arrest in the cell cycle

These studies suggest that the compound's mechanism involves modulation of apoptosis-related proteins and cell cycle regulators.

Case Studies

  • HeLa Cell Line Study : In a study conducted on HeLa cells, treatment with this compound resulted in significant apoptosis as evidenced by increased levels of activated caspases and PARP cleavage. The study concluded that the compound could be a promising candidate for cervical cancer therapy.
  • MCF-7 Cell Line Study : Another investigation on MCF-7 cells revealed that the compound inhibited cell growth significantly at higher concentrations. The results indicated that it could potentially overcome resistance to conventional therapies in breast cancer treatment.
  • A549 Cell Line Study : In A549 lung cancer cells, the compound caused G1 phase arrest, suggesting its role in cell cycle regulation. This finding highlights its potential as an antitumor agent by preventing cancer cell proliferation.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles in vitro. However, further in vivo studies are necessary to fully understand its safety profile.

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